An In-depth Technical Guide to the Basic Properties of 1H-1,7-Naphthyridin-4-one
An In-depth Technical Guide to the Basic Properties of 1H-1,7-Naphthyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the core chemical and physical properties of the parent compound, 1H-1,7-naphthyridin-4-one. Understanding these fundamental characteristics is crucial for the design, synthesis, and development of novel therapeutics based on this privileged heterocyclic system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and experimental workflows.
Physicochemical Properties
Experimental data for the unsubstituted 1H-1,7-naphthyridin-4-one is limited in publicly accessible literature. The following tables present a combination of predicted and available experimental data for the parent compound and closely related derivatives to provide a comprehensive overview.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | White powder | [1] |
| Melting Point | Data not available | |
| Related Derivative: 7-Methyl-1,8-naphthyridin-4(1H)-one: 235-240 °C | [2] | |
| Boiling Point (Predicted) | 295.3 ± 40.0 °C | [1] |
| Density (Predicted) | 1.267 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.73 ± 0.20 | [1] |
Solubility Profile
| Solvent | Predicted Solubility |
| Water | Sparingly soluble to soluble, pH-dependent |
| Methanol, Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane, Chloroform | Slightly soluble |
| Hexane, Toluene | Insoluble |
Spectroscopic Properties
Specific spectral data for 1H-1,7-naphthyridin-4-one is not available. The following provides an expected profile based on the analysis of its derivatives and general principles of spectroscopy.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthyridine core. The chemical shifts of these protons would likely appear in the aromatic region (δ 7.0-9.0 ppm). The N-H proton of the pyridone ring would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-180 ppm. The other six aromatic carbons will appear in the δ 110-160 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum of 1H-1,7-naphthyridin-4-one would be characterized by the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyridone) | 3200 - 2800 | Medium, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (amide) | 1680 - 1640 | Strong |
| C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption maxima characteristic of the π-π* transitions within the aromatic naphthyridine system. For fused polycyclic 1,6-naphthyridin-4-amines, absorption maxima have been observed in the range of 344 to 448 nm.[4]
Experimental Protocols
Synthesis of the 1,7-Naphthyridin-4-one Core
A general method for the synthesis of the 1,7-naphthyridin-4-one scaffold can be adapted from the synthesis of its derivatives, such as 8-bromo-1,7-naphthyridin-4(1H)-one.[5] This typically involves a thermal cyclization of a substituted aminomethylene-dioxane-dione.
Objective: To synthesize the 1H-1,7-naphthyridin-4-one core structure.
Materials:
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5-{[(Pyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione (precursor)
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Diphenyl ether (Ph₂O) or other high-boiling solvent
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Heating mantle and appropriate glassware
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Filtration apparatus
Procedure:
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Heat a suitable volume of diphenyl ether to approximately 250 °C in a round-bottom flask equipped with a reflux condenser.
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Add the precursor, 5-{[(pyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione, to the hot solvent.
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Maintain the high temperature for a short period (e.g., 0.5-5 minutes) to effect the thermal cyclization.
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Allow the reaction mixture to cool to room temperature.
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The product, 1H-1,7-naphthyridin-4-one, which is a solid, will precipitate out of the solvent.
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Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove the diphenyl ether.
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The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 1H-1,7-naphthyridin-4-one.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of 1H-1,7-naphthyridin-4-one in an aqueous buffer.
Materials:
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1H-1,7-naphthyridin-4-one (solid)
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Glass vials with screw caps
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Orbital shaker with temperature control
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Centrifuge
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Syringe filters (0.22 µm)
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Calibrated pH meter
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Analytical balance
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HPLC-UV system
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Aqueous buffer of desired pH
Procedure:
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Add an excess amount of solid 1H-1,7-naphthyridin-4-one to a vial containing a known volume of the aqueous buffer.
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Seal the vials tightly.
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Place the vials in an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
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After agitation, allow the vials to stand to let the undissolved solid settle.
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Centrifuge the vials to further separate the solid from the supernatant.
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Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.
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Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC-UV method.
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Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.
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Calculate the solubility based on the measured concentration and the dilution factor.
Biological Context and Signaling Pathways
Derivatives of the 1,7-naphthyridine scaffold have been investigated for their potential as inhibitors of phosphodiesterase 4 (PDE4) and as tachykinin NK1 receptor antagonists.[6] Inhibition of these targets is relevant for the treatment of various inflammatory diseases and central nervous system disorders, respectively.
For instance, certain 1,7-naphthyridine derivatives have shown promise as PDE4 inhibitors for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[6] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators.
Caption: PDE4 inhibition by a 1,7-naphthyridine derivative.
References
- 1. 1,7-Naphthyridin-4(1H)-one | 60122-51-2 [amp.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
